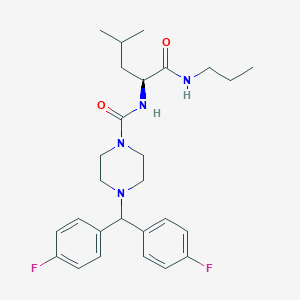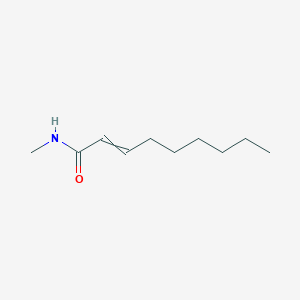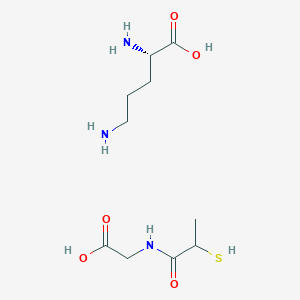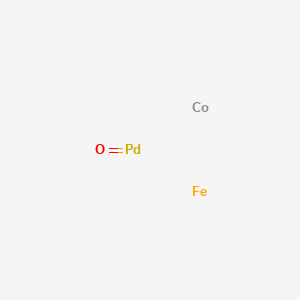
C27H36F2N4O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C27H36F2N4O2 is a complex organic molecule that has garnered significant interest in various scientific fields
准备方法
合成路线和反应条件
C27H36F2N4O2 的合成通常涉及多步有机反应。一种常见的合成路线包括通过一系列缩合反应形成核心结构,然后通过卤化引入氟原子。反应条件通常需要控制温度、特定的催化剂和惰性气氛,以确保所需的产物产率和纯度。
工业生产方法
在工业环境中,This compound 的生产通过优化反应条件进行放大,以最大限度地提高效率并降低成本。这通常包括使用连续流动反应器、高通量筛选以选择催化剂以及色谱和结晶等先进的纯化技术。
化学反应分析
反应类型
C27H36F2N4O2 经历各种化学反应,包括:
氧化: 这种反应通常涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这涉及获得电子或氢气,通常使用锂铝氢化物等还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常在特定条件下由亲核试剂或亲电试剂促进。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和三氧化铬在酸性条件下。
还原: 锂铝氢化物、硼氢化钠和催化氢化。
取代: 氯或溴等卤化剂,以及胺或醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
C27H36F2N4O2 在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建模块,并在各种有机反应中用作试剂。
生物学: 用于研究生化途径,并作为探针来研究细胞过程。
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 由于其独特的化学性质,在先进材料(如聚合物和涂料)的开发中得到应用。
作用机制
C27H36F2N4O2 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞信号通路发生变化。涉及的确切分子靶标和途径可能因特定应用和背景而异。
相似化合物的比较
C27H36F2N4O2 可以与其他类似化合物进行比较,以突出其独特性:
类似化合物: 具有类似结构的化合物可能包括具有类似官能团或分子框架的化合物,例如 或 。
独特性: 特定官能团(如氟原子)的存在可以赋予独特的化学性质,例如增加的稳定性或反应性,从而将 与类似物区分开来。
属性
分子式 |
C27H36F2N4O2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
4-[bis(4-fluorophenyl)methyl]-N-[(2S)-4-methyl-1-oxo-1-(propylamino)pentan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C27H36F2N4O2/c1-4-13-30-26(34)24(18-19(2)3)31-27(35)33-16-14-32(15-17-33)25(20-5-9-22(28)10-6-20)21-7-11-23(29)12-8-21/h5-12,19,24-25H,4,13-18H2,1-3H3,(H,30,34)(H,31,35)/t24-/m0/s1 |
InChI 键 |
LSNRMSQONPFZHU-DEOSSOPVSA-N |
手性 SMILES |
CCCNC(=O)[C@H](CC(C)C)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
规范 SMILES |
CCCNC(=O)C(CC(C)C)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)

